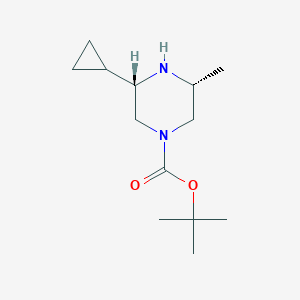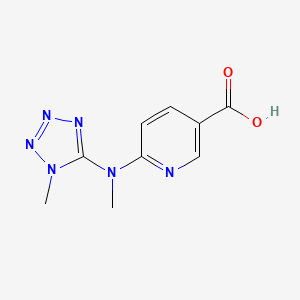
4,6-Diamino-1,3,5-triazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups at positions 4 and 6, and a carboxylic acid group at position 2. The presence of these functional groups makes it a versatile molecule with significant potential in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid typically involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or water, and the process is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted triazines, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design.
Industry: It is used in the production of dyes, pigments, and as a precursor for various polymers
Wirkmechanismus
The mechanism of action of 4,6-Diamino-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-1,3,5-triazine: Similar structure but lacks the carboxylic acid group.
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains additional amino groups, making it more reactive.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule with different functional groups
Uniqueness: 4,6-Diamino-1,3,5-triazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C4H5N5O2 |
|---|---|
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
4,6-diamino-1,3,5-triazine-2-carboxylic acid |
InChI |
InChI=1S/C4H5N5O2/c5-3-7-1(2(10)11)8-4(6)9-3/h(H,10,11)(H4,5,6,7,8,9) |
InChI-Schlüssel |
RIAHLLQDUDGKBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)

![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)



![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)


